molecular formula C25H35N3O3 B4858204 2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol

2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol

Cat. No.: B4858204
M. Wt: 425.6 g/mol
InChI Key: BAIVAWGNRXKGLO-UHFFFAOYSA-N
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Description

2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol is a complex organic compound that features a unique structure combining an adamantyl group, a pyrazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol typically involves multi-step organic reactions. One common approach is the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, which provides access to pyrazolo[1,5-a]pyrimidines . The adamantyl group can be introduced through a nucleophilic substitution reaction involving an adamantyl halide and an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to target proteins or enzymes. The pyrazole ring and dimethoxyphenyl group contribute to the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol is unique due to its combination of an adamantyl group, a pyrazole ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O3/c1-30-21-3-4-22(23(10-21)31-2)24-20(14-26-27-24)15-28(5-6-29)16-25-11-17-7-18(12-25)9-19(8-17)13-25/h3-4,10,14,17-19,29H,5-9,11-13,15-16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIVAWGNRXKGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)CN(CCO)CC34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol
Reactant of Route 2
2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol
Reactant of Route 3
2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol
Reactant of Route 4
Reactant of Route 4
2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol
Reactant of Route 5
2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol
Reactant of Route 6
Reactant of Route 6
2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol

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